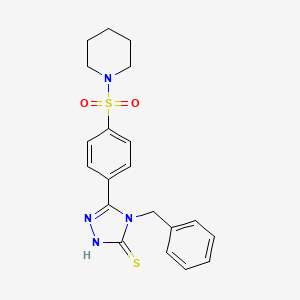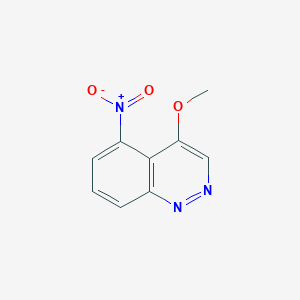
4-Methoxy-5-nitrocinnoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-5-nitrocinnoline is an organic compound with the molecular formula C9H7N3O3 and a molecular weight of 205.17 g/mol . It is a derivative of cinnoline, a heterocyclic aromatic organic compound. This compound is primarily used in research and development settings and is not intended for medicinal or household use .
Méthodes De Préparation
The synthesis of 4-Methoxy-5-nitrocinnoline can be achieved through various synthetic routes. One common method involves the nitration of 4-methoxycinnoline using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the rate of nitration and to prevent over-nitration. The resulting product is then purified through recrystallization or chromatography .
In industrial settings, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Analyse Des Réactions Chimiques
4-Methoxy-5-nitrocinnoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can be reduced to 4-methoxy-5-aminocinnoline using reducing agents such as hydrazine hydrate or catalytic hydrogenation . This reduction reaction is typically carried out under mild conditions to prevent the decomposition of the compound.
In substitution reactions, this compound can react with nucleophiles such as amines or thiols to form corresponding substituted derivatives. These reactions often require the presence of a catalyst or a base to facilitate the nucleophilic attack on the nitro group .
Applications De Recherche Scientifique
4-Methoxy-5-nitrocinnoline has several applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies .
In biology and medicine, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets and its effects on cellular pathways to understand its mechanism of action and therapeutic potential .
In the industry, this compound is used in the development of advanced materials, such as organic semiconductors and nonlinear optical materials. Its electronic and optical properties make it a valuable component in the fabrication of electronic devices and photonic applications .
Mécanisme D'action
The mechanism of action of 4-Methoxy-5-nitrocinnoline involves its interaction with specific molecular targets and pathways. For instance, its nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . These interactions may involve the inhibition of enzymes, disruption of cellular membranes, or induction of oxidative stress, depending on the specific biological context .
Comparaison Avec Des Composés Similaires
4-Methoxy-5-nitrocinnoline can be compared to other nitro-substituted heterocyclic compounds, such as 4-methoxy-5-nitropyrimidine and 4-methoxy-5-nitroaniline. While these compounds share similar structural features, their chemical reactivity and biological activities can differ significantly .
For example, 4-methoxy-5-nitropyrimidine undergoes unique transformations to form pyrazole derivatives, which are not observed with this compound . Similarly, 4-methoxy-5-nitroaniline is primarily studied for its optical properties and applications in nonlinear optics, whereas this compound is more commonly used in synthetic chemistry and biological research .
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research and industry. Its unique chemical structure and reactivity make it a valuable tool for the synthesis of complex molecules and the exploration of new reaction pathways. Additionally, its potential biological activities and applications in advanced materials highlight its significance in various fields of study.
Propriétés
Formule moléculaire |
C9H7N3O3 |
|---|---|
Poids moléculaire |
205.17 g/mol |
Nom IUPAC |
4-methoxy-5-nitrocinnoline |
InChI |
InChI=1S/C9H7N3O3/c1-15-8-5-10-11-6-3-2-4-7(9(6)8)12(13)14/h2-5H,1H3 |
Clé InChI |
NYIFZPZNBKUIOT-UHFFFAOYSA-N |
SMILES canonique |
COC1=CN=NC2=C1C(=CC=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


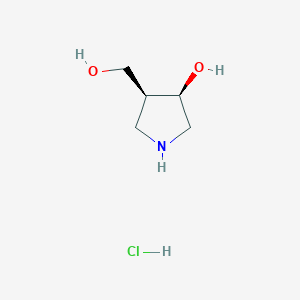

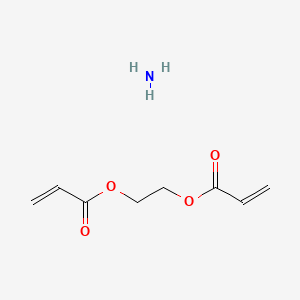
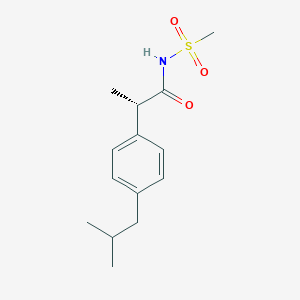
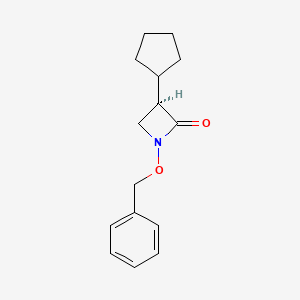
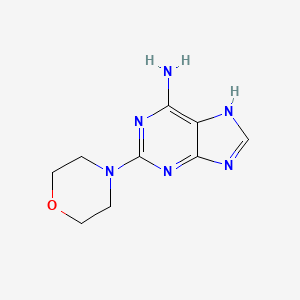
![(3BS,4AR)-3,4,4-Trimethyl-3B,4,4A,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-B]pyrrole](/img/structure/B11764366.png)
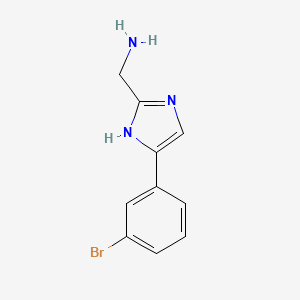
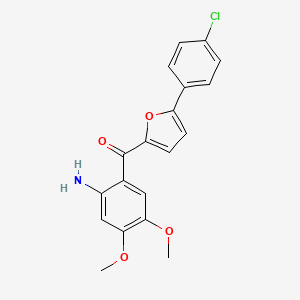
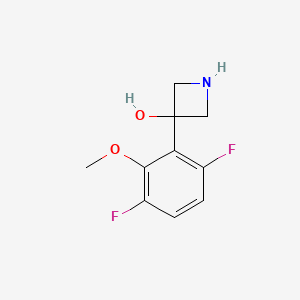
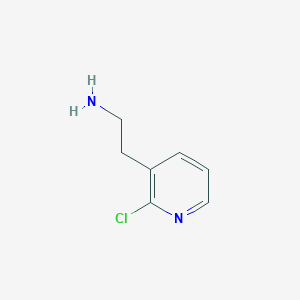
![2-Azabicyclo[2.2.2]octan-5-one](/img/structure/B11764387.png)

